![molecular formula C9H12BrNO B2983819 1,2,3,4-Tetrahydroisoquinolin-5-ol hydrobromide CAS No. 860437-59-8](/img/structure/B2983819.png)
1,2,3,4-Tetrahydroisoquinolin-5-ol hydrobromide
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Overview
Description
Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydroisoquinolin-5-ol hydrobromide is 1S/C9H11NO.BrH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h1-3,10-11H,4-6H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is a P-gp substrate . Its water solubility is calculated to be 0.318 mg/ml .Scientific Research Applications
Privileged Scaffold in Natural Products
1,2,3,4-Tetrahydroisoquinoline is a significant "privileged scaffold" in natural products. It's been utilized as a chiral scaffold in asymmetric catalysis due to its wide range of bioactivities. Novel catalytic stereoselective strategies have been developed for the synthesis of this scaffold, highlighting its applications in the total synthesis of alkaloid natural products (Liu et al., 2015).
Potential in Anticancer Agents
The tetrahydroisoquinoline moiety is a common structure in biologically active molecules, both natural and synthetic. Derivatives of tetrahydroisoquinoline have been studied as potential anticancer agents due to their cytotoxic properties. Novel analogs with various modifications have been synthesized and tested for their in vitro anticancer activity, showing promising results (Redda et al., 2010).
C(1)-Functionalization
1,2,3,4-Tetrahydroisoquinoline's C(1)-substituted derivatives are of considerable research interest. These derivatives can act as precursors for various alkaloids with multifarious biological activities. Recent advances have focused on multicomponent reactions for the C(1)-functionalization of this compound, particularly highlighting reactions involving isomerization of iminium intermediate (Kaur & Kumar, 2020).
Synthesis and Biological Activities
Novel tetrahydroisoquinolines have been synthesized with both anti-fungal and contraceptive activities. These compounds, with various substitutions, have shown promising in vitro anti-fungal and sperm-killing activities, providing precursor structures for potential therapeutics with dual functions (Rong-mei, 2006).
Safety and Hazards
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-5-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h1-3,10-11H,4-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRVVUYFODXFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-5-ol hydrobromide | |
CAS RN |
860437-59-8 |
Source
|
Record name | 1,2,3,4-tetrahydroisoquinolin-5-ol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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